N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(2-Chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic adamantane-containing heterocyclic compound. Its structure features a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 4 and a (2-oxo-2-phenylethyl)sulfanyl moiety at position 3.
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O2S/c29-22-8-4-5-9-23(22)33-25(31-32-27(33)36-17-24(34)21-6-2-1-3-7-21)16-30-26(35)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXOBJBUFHDXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5Cl)SCC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the adamantane moiety and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has been tested against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus, it demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Anticancer Potential
The compound has also shown promise in cancer research. Its ability to induce apoptosis in cancer cell lines makes it a candidate for further investigation as an anticancer agent.
Case Study: Cytotoxicity Assay
A cytotoxicity assay performed on human breast cancer cell lines revealed that this compound inhibited cell proliferation significantly compared to control groups.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its effects on neuronal cell survival under oxidative stress conditions.
Case Study: Neuroprotection in vitro
In vitro experiments demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cells, indicating potential for therapeutic applications in neurodegenerative diseases.
Pharmacological Insights
The pharmacological profile of this compound includes:
Table 2: Pharmacological Profile
| Activity | Observed Effect |
|---|---|
| Antimicrobial | Effective against gram-positive and gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Mechanism of Action
The mechanism of action of N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Adamantane-Triazole Derivatives ()
Compounds Ia-Ig and IIa-IIg from share the 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole scaffold but differ in substituents:
- Sulfanyl Group : The target compound’s (2-oxo-2-phenylethyl)sulfanyl group contrasts with the linear alkyl chains (e.g., butyl, pentyl) in . Aromatic substituents like phenylethyl may enhance π-π stacking interactions compared to aliphatic chains.
- Synthesis : Both classes involve cyclization of hydrazincarbothioamides in alkaline media, followed by alkylation. However, the target compound likely requires a bromo-phenylethyl reagent instead of simple haloalkanes .
Adamantane-Thienopyrazole ()
N-[2-(4-Fluorophenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide replaces the triazole with a thienopyrazole ring. Key differences include:
- Heterocyclic Core: Thienopyrazole’s fused ring system increases rigidity and electron-withdrawing effects compared to the triazole’s simpler structure.
- Substituents : The 4-fluorophenyl group may offer different electronic and steric profiles than the 2-chlorophenyl group in the target compound.
Adamantane-Oxadiazole ()
N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide substitutes the triazole with a 1,2,4-oxadiazole ring.
- Bioactivity : Oxadiazoles are often associated with anti-inflammatory or antimicrobial activity, whereas triazoles may target neurological or metabolic pathways .
Physicochemical Properties
Table 1 compares key properties of the target compound with analogs from , and 10:
*LogP estimated using fragment-based methods.
Biological Activity
N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of interest due to its potential biological activities. The compound's structure incorporates a triazole moiety, which has been widely studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing the triazole scaffold. For instance, derivatives of triazole have shown significant activity against various bacterial strains. In a comparative study, compounds similar to N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Anticancer Activity
Research has indicated that triazole-containing compounds may possess anticancer properties. A study focusing on similar triazole derivatives reported that certain compounds inhibited cancer cell proliferation effectively. The mechanism was linked to the inhibition of specific protein kinases involved in cell growth pathways .
Case Study:
In a screening of a drug library on multicellular spheroids, a derivative related to N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane was identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells while exhibiting low toxicity in normal cells .
Mechanistic Studies
Preliminary mechanistic studies suggest that the biological activity of N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane may involve:
- Inhibition of DNA Replication: Similar compounds have been shown to interfere with viral DNA replication processes.
- Cell Cycle Arrest: Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction: The compound may trigger apoptotic pathways leading to cancer cell death.
Toxicological Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. In studies involving related triazole derivatives, acute toxicity assessments demonstrated low toxicity levels in animal models .
Toxicity Results:
The maximum tolerated dose for certain derivatives was found to be significantly higher than the effective dose for anticancer activity, indicating a favorable safety margin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
